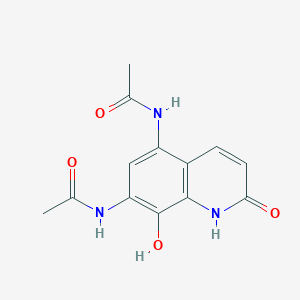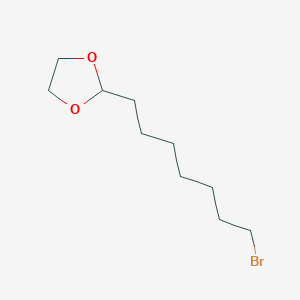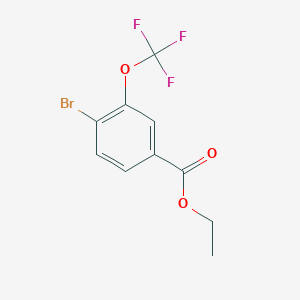
Ethyl 4-bromo-3-(trifluoromethoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-3-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-(trifluoromethoxy)benzoate typically involves the esterification of 4-bromo-3-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the ester group can yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous medium.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-3-(trifluoromethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of novel therapeutic agents with potential anti-inflammatory and anticancer properties.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-bromo-3-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the lipophilicity and stability of the compound, allowing it to effectively penetrate biological membranes and exert its effects. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 4-bromo-3-(trifluoromethoxy)benzoate can be compared with other similar compounds, such as:
Ethyl 4-bromo-2-(trifluoromethoxy)benzoate: Similar structure but with the trifluoromethoxy group at a different position on the benzene ring.
Ethyl 4-bromo-3-(trifluoromethyl)benzoate: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Ethyl 4-bromo-3-(methoxy)benzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability, compared to its analogs.
Propiedades
Fórmula molecular |
C10H8BrF3O3 |
|---|---|
Peso molecular |
313.07 g/mol |
Nombre IUPAC |
ethyl 4-bromo-3-(trifluoromethoxy)benzoate |
InChI |
InChI=1S/C10H8BrF3O3/c1-2-16-9(15)6-3-4-7(11)8(5-6)17-10(12,13)14/h3-5H,2H2,1H3 |
Clave InChI |
FEVUCIPPQWFKOX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)


![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)
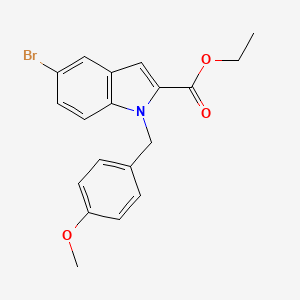
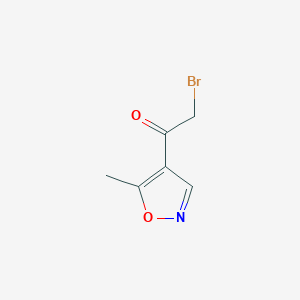
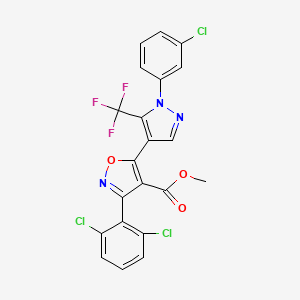
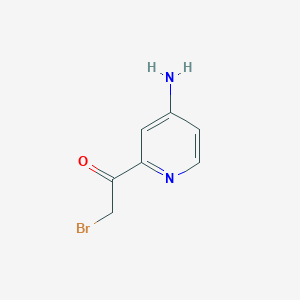
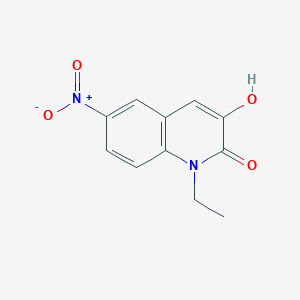
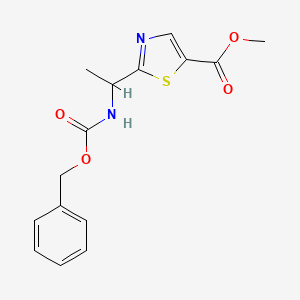
![9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol](/img/structure/B13989826.png)

